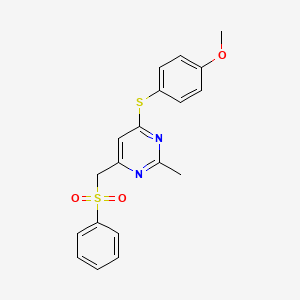
(6-((4-Methoxyphenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrimidine ring, the sulfone group, and the methoxyphenyl group. For example, the pyrimidine ring could potentially participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfone group could potentially influence the compound’s solubility and stability .Scientific Research Applications
Covalently Reversible Reactions with Thiols
Vinyl sulfone-based compounds: have been extensively studied due to their reactivity with thiols. In particular, researchers have investigated how the reactivity of these compounds can be modified from irreversible to reversible reactions with thiols . The reversible nature of these reactions is crucial for drug design and other applications. By understanding the underlying mechanisms, scientists can fine-tune the behavior of vinyl sulfones, potentially leading to safer and more effective drugs.
Antiproliferative Activity Against Cancer Cells
The compound’s structure, which includes a methyl phenyl sulfone moiety, has attracted attention in cancer research. Specifically, tetrasubstituted pyrimidine derivatives containing this structure were synthesized and evaluated for antiproliferative activity against human cancer cell lines . These investigations aim to identify potential candidates for targeted cancer therapies.
Antibacterial Agents Targeting FtsZ Protein
In silico studies have highlighted the potential of this compound as an antibacterial agent. FtsZ, a key functional protein in bacterial cell division, is considered a promising target for novel antibacterial drugs. Docking studies revealed that certain derivatives of our compound (11b, 11e, 11f, and 11h) exhibit potency against bacterial strains . These findings bridge computational predictions with experimental results, emphasizing the compound’s relevance in combating drug-resistant bacteria.
Synthesis of Benzimidazole Bridged Benzophenone Substituted Indole Scaffolds
The benzophenone, indole, and benzimidazole moieties within our compound serve as essential frameworks for innovative drug discovery. Researchers have synthesized benzimidazole-bridged benzophenone-substituted indole scaffolds, exploring their structural features and antimicrobial activity . Notably, compounds 11b, 11e, 11f, and 11h demonstrated potency against tested strains, underscoring their potential as novel antimicrobial agents.
Safety and Hazards
properties
IUPAC Name |
4-(benzenesulfonylmethyl)-6-(4-methoxyphenyl)sulfanyl-2-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-14-20-15(13-26(22,23)18-6-4-3-5-7-18)12-19(21-14)25-17-10-8-16(24-2)9-11-17/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECYPVPAJSWUSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)SC2=CC=C(C=C2)OC)CS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-((4-Methoxyphenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chlorobenzyl)-3-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B2444715.png)
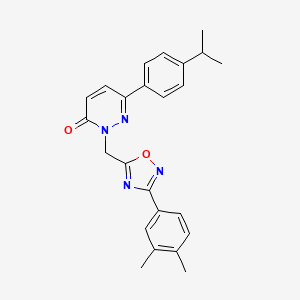
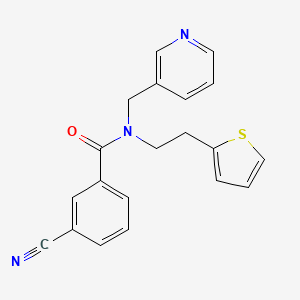
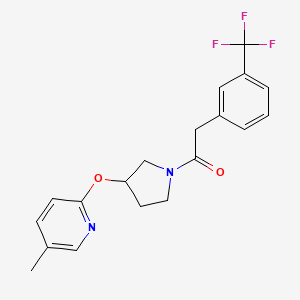

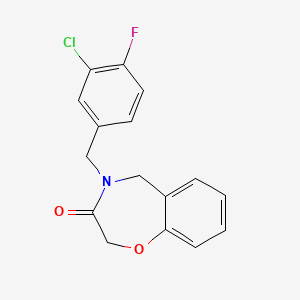
![2-Methyl-4-[[1-(pyridin-3-ylmethyl)piperidin-3-yl]methoxy]pyridine](/img/structure/B2444724.png)
![4-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one](/img/structure/B2444725.png)
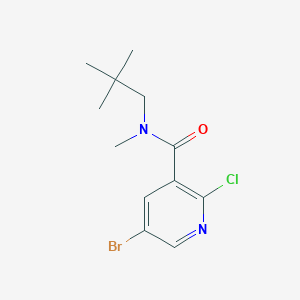
![1-(4-Chlorophenyl)-4-[(2,5-dimethylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2444727.png)
![N-(2-(dimethylamino)ethyl)-3-(methylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2444728.png)

![4-(8-(Pyridin-3-ylsulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2444731.png)